Cas no 14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
14398-36-8 structure
Product Name:3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
Numero CAS:14398-36-8
MF:C13H20O
MW:192.297304153442
CID:228131
PubChem ID:638013
Update Time:2025-04-19
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (E)-alpha-Ionone
- [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (S)-α-Ionone
- Einecs 238-362-9
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(1S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1α-yl]-3-buten-2-one
- (3E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-3-buten-2-one
- 3-Buten-2-one, 4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- SCHEMBL5590918
- (E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
- 14398-36-8
- (-)-alpha-Ionone
- DTXSID301317998
- SCHEMBL5590917
- EINECS 246-069-2
- (s)-alpha-ionone
-
- Inchi: 1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m1/s1
- Chiave InChI: UZFLPKAIBPNNCA-ABZNLYFFSA-N
- Sorrisi: O=C(C)/C=C/[C@@H]1C(C)=CCCC1(C)C
Proprietà calcolate
- Massa esatta: 192.1515
- Massa monoisotopica: 192.151415
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 3
Proprietà sperimentali
- Densità: 0.935
- Punto di ebollizione: 257.6°C at 760 mmHg
- Punto di infiammabilità: 111.9°C
- Indice di rifrazione: 1.511
- PSA: 17.07
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Prodotti correlati
- 1322-70-9(methyl ionone gamma)
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 127-41-3(a-Ionone (>90%))
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso